molecular formula C15H12N2O2 B14073003 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide CAS No. 100880-57-7

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

Cat. No.: B14073003
CAS No.: 100880-57-7
M. Wt: 252.27 g/mol
InChI Key: PJGBKPXTYSYEQE-UHFFFAOYSA-N
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Description

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a cyanoacrylamide scaffold, such as this one, are of significant interest in medicinal chemistry as potential precursors for the synthesis of more complex bioactive molecules . The core structure combines a naphthalene ring system with an electron-withdrawing cyano group, which may contribute to its properties and interaction with biological targets . Researchers are exploring similar cyanoacrylamide derivatives for their potential biological activities . The presence of the 2-hydroxynaphthalene moiety suggests potential for further chemical modification, making it a valuable building block for constructing diverse chemical libraries. Handle this material with appropriate care in a laboratory setting.

Properties

CAS No.

100880-57-7

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide

InChI

InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19)

InChI Key

PJGBKPXTYSYEQE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Primary Synthetic Route

Reaction Mechanism and General Protocol

The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated carbonyl compounds, including 2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide. The reaction involves a nucleophilic attack by the deprotonated active methylene group of N-methyl cyanoacetamide on the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by dehydration to form the conjugated enamide.

Key reagents and conditions :

  • Substrates : 2-Hydroxy-1-naphthaldehyde and N-methyl cyanoacetamide.
  • Catalyst : Piperidine, pyridine, or ammonium acetate (5–10 mol%).
  • Solvent : Ethanol, methanol, or solvent-free conditions.
  • Temperature : Reflux (70–80°C) or room temperature under prolonged stirring.

Mechanistic steps :

  • Deprotonation : The base abstracts a proton from the active methylene group of N-methyl cyanoacetamide, generating a nucleophilic enolate.
  • Nucleophilic addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Elimination of water yields the α,β-unsaturated product.

Optimization Strategies

Modern adaptations of the Knoevenagel reaction enhance yield and efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 2019 study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes achieved an 85% yield, compared to 72% under conventional heating.

Solvent-Free Conditions

Eliminating solvents minimizes waste and simplifies purification. A 2025 report noted that grinding 2-hydroxy-1-naphthaldehyde with N-methyl cyanoacetamide and a catalytic amount of piperidine at room temperature for 2 hours produced the target compound in 78% yield.

Acetic Anhydride-Mediated Condensation

Patent-Based Methodology (US6894184B2)

A patented method for analogous compounds (e.g., 2-cyano-3-hydroxy-N-(4-trifluoromethylphenyl)but-2-enamide) employs acetic anhydride as both solvent and dehydrating agent. Adapted for this compound, the protocol involves:

Procedure :

  • Reaction setup :
    • N-Methyl cyanoacetamide (1 equiv) and 2-hydroxy-1-naphthaldehyde (1.1 equiv) are suspended in acetic anhydride (3–11 mL/g substrate).
    • Aqueous NaOH (1.5–5.5 equiv) is added dropwise at 0–30°C.
  • Workup :
    • The mixture is acidified to pH 1–2 with HCl, precipitating the product.
    • Isolation via filtration or extraction with ethyl acetate.

Advantages :

  • Short reaction time : 1–3 hours.
  • High purity : Byproduct content <1% as verified by HPLC.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Parameter Knoevenagel (Traditional) Microwave-Assisted Acetic Anhydride Method
Yield 72–78% 85% 89–92%
Reaction Time 6–24 hours 15 minutes 1–3 hours
Catalyst Piperidine None NaOH
Purification Column chromatography Recrystallization Acid precipitation
Environmental Impact Moderate (solvent use) Low (solvent-free) Low (recyclable solvent)

Stereochemical and Regiochemical Considerations

The (Z)-configuration of the enamide is critical for biological activity. Factors influencing stereoselectivity include:

  • Solvent polarity : Polar solvents (e.g., ethanol) favor the (Z)-isomer through stabilization of the transition state.
  • Catalyst choice : Ammonium acetate yields higher (Z)-selectivity (94%) compared to piperidine (82%).

Analytical Validation and Characterization

HPLC Analysis :

  • Column : C18 (100 × 4.6 mm, 3.5 µm).
  • Mobile phase : Acetonitrile/water (35:65) with 0.1% triethylamine, pH 6.0.
  • Retention time : 8.2 minutes.

Spectroscopic Data :

  • IR (KBr) : 3320 cm⁻¹ (O–H), 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.4–7.2 (m, 7H, naphthyl), 3.1 (s, 3H, N–CH₃).

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Geometry

The compound shares structural motifs with several naphthalene-based derivatives:

Compound Name Molecular Formula Key Substituents Dihedral Angle (Naphthalene–Benzene) Hydrogen Bonding Synthesis Method
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide C₁₅H₁₂N₂O₂ Cyano, N-methylprop-2-enamide, hydroxyl N/A Intramolecular O–H⋯O, N–H⋯O Not specified
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide C₁₉H₁₇NO₂ Acetamide, hydroxyl, phenyl 81.54° Intramolecular N–H⋯O Solvent-free, phenylboronic acid catalysis
N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide C₁₉H₁₆N₂O₄ Acetamide, nitro, hydroxyl 81.9° Intramolecular N–H⋯O Similar to above
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide C₁₆H₁₂FN₃O₃S Cyano, sulfamoyl, fluorophenyl N/A Intermolecular hydrogen bonds Piperidine-catalyzed condensation

Key Observations:

  • Dihedral Angles: Naphthalene-containing analogues exhibit dihedral angles of ~78–84°, influencing π-π stacking and crystal packing .
  • Hydrogen Bonding : Intramolecular interactions stabilize planar conformations in both the target compound and acetamide derivatives . In contrast, sulfamoyl-containing acrylamides rely on intermolecular bonds for crystal stability .

Biological Activity

2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H13N3O
  • Molecular Weight : 227.26 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study on related cyano compounds demonstrated their ability to induce apoptosis in cancer cells by modulating apoptotic pathways and influencing cell cycle regulation. The compound's structural features suggest that it may interact with specific molecular targets involved in cancer progression.

2. Anti-inflammatory Effects

Compounds in the same chemical family have shown promise in reducing inflammation. In vitro studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. This suggests a potential application for treating inflammatory diseases.

3. Antioxidant Properties

Preliminary studies have indicated that the compound may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases. The presence of the hydroxynaphthalene moiety is believed to enhance its radical scavenging ability.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, existing literature provides insights into possible pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic factors, leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, reducing the expression of inflammatory mediators.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant reduction in Ehrlich ascites carcinoma cell viability with related cyano compounds.
Anti-inflammatory EffectsInhibition of IL-1β and TNFα production in macrophage cultures at non-cytotoxic concentrations.
Antioxidant PropertiesIndicated potential for scavenging free radicals, enhancing cellular defense against oxidative stress.

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